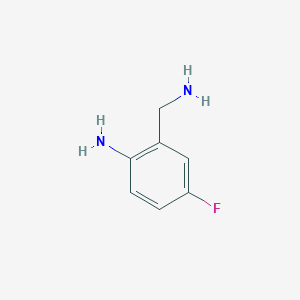

2-(Aminomethyl)-4-fluoroaniline

Beschreibung

BenchChem offers high-quality 2-(Aminomethyl)-4-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminomethyl)-4-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(aminomethyl)-4-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHQROMOUZVGCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70668479 | |

| Record name | 2-(Aminomethyl)-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771572-99-7 | |

| Record name | 2-Amino-5-fluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771572-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Aminomethyl)-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-(Aminomethyl)-4-fluoroaniline: A Versatile Bifunctional Scaffold for N-Heterocycle Synthesis

This technical guide details the chemical structure, physicochemical properties, synthetic pathways, and medicinal chemistry applications of 2-(Aminomethyl)-4-fluoroaniline , a critical bifunctional building block for nitrogenous heterocycles.

CAS Number: 771572-99-7 Synonyms: 2-Amino-5-fluorobenzylamine; (2-Amino-5-fluorophenyl)methanamine Molecular Formula: C₇H₉FN₂ Molecular Weight: 140.16 g/mol [1][2]

Molecular Architecture & Physicochemical Profile

2-(Aminomethyl)-4-fluoroaniline is an aromatic 1,4-diamine equivalent characterized by a unique "ortho-xylylene" type substitution pattern. Its structure features a primary aniline moiety and a primary benzylic amine, separated by a rigid aromatic spacer with a fluorine atom para to the aniline nitrogen.

Structural Analysis

-

The Aniline Motif (N1): The amino group directly attached to the aromatic ring is less basic due to resonance delocalization into the π-system. The fluorine atom at the para position exerts an inductive electron-withdrawing effect (-I), further reducing the basicity compared to unsubstituted aniline.

-

The Benzylamine Motif (N2): The aminomethyl group is insulated from the aromatic ring by a methylene spacer. It retains the high basicity and nucleophilicity typical of primary alkyl amines (pKa ~9.0–9.5).

-

The Fluorine Substituent: Located at position 4 (relative to the aniline) or position 5 (relative to the benzylamine), the fluorine atom modulates lipophilicity (LogP) and metabolic stability, blocking oxidative metabolism at the typically reactive para position.

Physicochemical Data (Experimental & Predicted)[3]

| Property | Value / Range | Note |

| Physical State | Low-melting solid or Oil | Tends to solidify upon standing; hygroscopic. |

| Boiling Point | ~260–270 °C (Predicted) | High BP due to intermolecular H-bonding. |

| pKa (Aniline N1) | ~3.5 – 4.0 | Lowered by p-F substituent (Aniline = 4.6). |

| pKa (Benzyl N2) | ~9.0 – 9.3 | Typical for benzylamines. |

| LogP | 0.8 – 1.1 | Moderate lipophilicity; suitable for CNS penetration. |

| Solubility | DMSO, MeOH, DCM, Dilute Acid | Low solubility in non-polar alkanes. |

Synthetic Routes & Process Chemistry

The synthesis of 2-(Aminomethyl)-4-fluoroaniline typically requires the reduction of high-oxidation-state precursors to avoid the formation of side products. The most robust route involves the reduction of 2-amino-5-fluorobenzonitrile .

Primary Route: Nitrile Reduction

This pathway is preferred for its atom economy and the availability of the starting material.

-

Precursor: 2-Amino-5-fluorobenzonitrile (CAS 61272-76-2).

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF).

-

Conditions: Reflux in anhydrous THF or Ether under Argon/Nitrogen.

-

Workup: Careful quenching (Fieser method) to decompose aluminum salts, followed by extraction.

Process Note: The aniline nitrogen does not require protection during hydride reduction, but the reaction must be performed under strictly anhydrous conditions to prevent hydrolysis of the intermediate imine species.

Alternative Route: Nitro-Nitrile Reduction

Starting from 2-nitro-5-fluorobenzonitrile , a catalytic hydrogenation can reduce both the nitro and nitrile groups simultaneously.

-

Catalyst: Raney Nickel or Pd/C (high pressure).

-

Risk: Partial reduction of the nitrile to an imine can lead to secondary amine dimers (dibenzylamines). Ammonia is often added to the solvent (MeOH) to suppress this side reaction.

Figure 1: Primary synthetic pathway via hydride reduction of the benzonitrile precursor.

Reactivity & Scaffold Construction

The defining feature of 2-(Aminomethyl)-4-fluoroaniline is its ability to function as a 1,4-bidentate nucleophile . The spatial proximity of the aniline and benzylamine nitrogens allows for rapid cyclization with electrophilic carbon centers, forming 6-membered heterocycles such as quinazolines and dihydroquinazolines .

A. Synthesis of 1,2,3,4-Tetrahydroquinazolines

Reaction with aldehydes or ketones proceeds via a condensation-cyclization sequence.

-

Condensation: The more nucleophilic benzylamine (N2) attacks the carbonyl to form an imine (Schiff base).

-

Cyclization: The aniline nitrogen (N1) attacks the imine carbon (intramolecular Mannich-type or aminal formation).

-

Result: 6-Fluoro-1,2,3,4-tetrahydroquinazoline derivatives.

B. Synthesis of 3,4-Dihydroquinazolin-2(1H)-ones

Reaction with carbonic acid equivalents (Phosgene, Triphosgene, CDI, or Urea) yields the cyclic urea.

-

Reagent: 1,1'-Carbonyldiimidazole (CDI) in THF.

-

Utility: These cores are bioisosteres of quinazolinones found in many kinase inhibitors.

C. Synthesis of Quinazolines

Oxidation of the tetrahydro- or dihydro- intermediates (using DDQ or MnO₂) aromatizes the ring to the fully unsaturated quinazoline, a "privileged scaffold" in drug discovery (e.g., Gefitinib, Erlotinib).

Figure 2: Divergent synthesis of nitrogen heterocycles from the diamine scaffold.[3]

Medicinal Chemistry Applications

Kinase Inhibitor Scaffolds

The quinazoline core is ubiquitous in EGFR (Epidermal Growth Factor Receptor) inhibitors.[4] The 6-fluoro substitution (derived from the 4-fluoroaniline moiety) is strategically important:

-

Metabolic Block: It prevents hydroxylation at the C6 position, extending the half-life of the drug.

-

Electronic Tuning: The fluorine atom lowers the electron density of the aromatic ring, potentially strengthening

stacking interactions within the ATP-binding pocket of the kinase.

Peptidomimetics

The 1,2,3,4-tetrahydroquinazoline core serves as a constrained amino acid mimic. The rigid bicyclic structure restricts the conformational freedom of the side chains, reducing the entropic penalty upon binding to a receptor.

Diversity-Oriented Synthesis (DOS)

Because the two nitrogen atoms have distinct reactivity profiles (aliphatic vs. aromatic), researchers can selectively functionalize one amine before cyclizing. For example, acylating the benzylamine first, followed by a Buchwald-Hartwig coupling on the aniline, allows for the creation of highly complex, non-symmetrical libraries.

Handling & Analytical Protocols

Safety & Stability

-

Air Sensitivity: Like most benzylamines, this compound readily absorbs atmospheric CO₂ to form carbamate salts (white crust). Store under Nitrogen or Argon at 2–8°C.

-

Corrosivity: Class 1B Skin Corrosive.[5] Handle with gloves, goggles, and in a fume hood.

Analytical Characterization[7]

-

¹H NMR (DMSO-d₆):

- 3.6–3.8 ppm (Singlet, 2H, Ar-CH ₂-NH₂).

- 6.3–6.9 ppm (Multiplets, 3H, Aromatic protons).

- 5.0–5.5 ppm (Broad Singlet, NH₂, exchangeable).

-

HPLC Method:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

-

Detection: UV at 254 nm (Aniline absorption).

-

Note: The amine groups cause tailing; use an end-capped column or add TFA/Formic acid to the mobile phase.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235651, 2-(Aminomethyl)-4-fluoroaniline. Retrieved from [Link]

-

Tsvelikhovsky, D., & Buchwald, S. L. (2010). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline.[6] Journal of the American Chemical Society.[6] Retrieved from [Link][6]

Sources

- 1. achmem.com [achmem.com]

- 2. 771572-99-7 | 2-(Aminomethyl)-4-fluoroaniline | Next Peptide [nextpeptide.com]

- 3. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

- 4. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. dspace.mit.edu [dspace.mit.edu]

Technical Whitepaper: 5-Fluoro-2-Aminobenzylamine as a Pharmacophore Precursor

[1]

Executive Summary

5-Fluoro-2-aminobenzylamine (CAS: 771572-99-7) is a bifunctional fluorinated intermediate widely utilized in the synthesis of fused heterocyclic systems, particularly quinazolines and 1,4-benzodiazepines .[1] Its structural uniqueness lies in the ortho-disposition of the primary amine (aniline) and the aminomethyl group (benzylamine), combined with a fluorine atom at the 5-position (para to the aniline nitrogen).[1] This specific substitution pattern is highly valued in drug discovery for modulating metabolic stability (blocking para-oxidation) and enhancing the lipophilicity of kinase inhibitors and CNS-active agents.[1]

This guide details the physicochemical profile, validated synthetic protocols, and strategic applications of this scaffold in modern drug development.[2][3][4][5]

Physicochemical Profile & Identification

The dual-amine functionality of this molecule presents unique handling challenges and opportunities.[1][3] The aniline nitrogen is significantly less basic than the benzylamine nitrogen, allowing for selective functionalization under controlled pH conditions.

Core Data Table

| Property | Specification |

| IUPAC Name | 2-(Aminomethyl)-4-fluoroaniline |

| Common Name | 5-Fluoro-2-aminobenzylamine |

| CAS Number | 771572-99-7 |

| MDL Number | MFCD06213633 |

| Molecular Formula | C₇H₇FN₂ |

| Molecular Weight | 140.16 g/mol |

| Physical State | Off-white to pale yellow solid (hygroscopic) |

| Boiling Point | ~260°C (Predicted at 760 mmHg) |

| pKa (Predicted) | pKa₁ ≈ 4.0 (Aniline); pKa₂ ≈ 9.2 (Benzylamine) |

| LogP | ~0.82 (Moderate lipophilicity) |

Structural Logic & Fluorine Effect

The fluorine atom at the 5-position serves two critical medicinal chemistry functions:

-

Metabolic Blocking: It occupies the para-position relative to the aniline nitrogen, a primary site for cytochrome P450-mediated oxidative metabolism (hydroxylation).[1]

-

Electronic Modulation: The electronegative fluorine reduces the electron density of the aromatic ring, potentially increasing the acidity of the aniline protons and influencing the binding kinetics in hydrophobic pockets (e.g., ATP-binding sites of kinases).

Synthetic Protocol: Reductive Generation

The most robust and scalable route to 5-fluoro-2-aminobenzylamine involves the reduction of 2-amino-5-fluorobenzonitrile .[1] This method avoids the chemoselectivity issues associated with reducing nitro-compounds in the presence of halogens.

Reaction Pathway (Graphviz)[1]

Caption: Synthetic route via hydride reduction of the nitrile precursor.

Detailed Experimental Protocol

Objective: Synthesis of 5-fluoro-2-aminobenzylamine from 2-amino-5-fluorobenzonitrile.

Reagents:

-

2-Amino-5-fluorobenzonitrile (1.0 eq)[1]

-

Lithium Aluminum Hydride (LiAlH₄) (2.5 eq) or Borane-THF complex (BH₃[1]·THF)

-

Sodium Sulfate (Na₂SO₄)[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask and equip it with a reflux condenser and a nitrogen inlet. Maintain an inert atmosphere (N₂ or Ar).[1][4]

-

Solubilization: Dissolve 2-amino-5-fluorobenzonitrile (e.g., 5.0 g) in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

-

Reduction:

-

Reflux: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (66°C) for 4–6 hours.[1] Monitor via TLC (System: 10% MeOH in DCM) or LC-MS.[1]

-

Quench (Critical): Cool the reaction to 0°C. Perform a Fieser quench (or similar) to destroy excess hydride:

-

Add water (n mL), then 15% NaOH (n mL), then water (3n mL) sequentially and slowly.

-

-

Isolation: Filter the resulting granular precipitate through a Celite pad. Wash the pad with THF.

-

Purification: Concentrate the filtrate under reduced pressure. The crude oil can be purified via flash column chromatography (Amine-functionalized silica or DCM/MeOH/NH₃ gradient) or converted to the dihydrochloride salt for crystallization (EtOH/Et₂O).[1]

Strategic Applications in Drug Discovery

The 5-fluoro-2-aminobenzylamine scaffold is a "privileged structure" for synthesizing bicyclic heterocycles.[1]

Quinazoline Synthesis (Kinase Inhibitors)

This scaffold is a direct precursor to fluorinated quinazolines , a class of compounds heavily represented in EGFR, VEGFR, and Aurora kinase inhibitors.

Mechanism: The primary benzylamine reacts with an aldehyde or carboxylic acid derivative to form an intermediate amide or imine, which then cyclizes onto the aniline nitrogen (often requiring oxidation if starting from an aldehyde).

1,4-Benzodiazepines

Reaction with alpha-haloacyl halides allows for the formation of 1,4-benzodiazepine derivatives, utilized in CNS research for GABA receptor modulation.

Application Workflow (Graphviz)

Caption: Divergent synthesis pathways yielding three distinct bioactive scaffolds.

Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2–8°C.

-

Incompatibility: Strong oxidizing agents and acids.

References

-

ChemicalBook. (2024).[1] 2-(Aminomethyl)-4-fluoroaniline Properties and CAS 771572-99-7.[1][6][7][8] Retrieved from [1]

-

PubChem. (2024).[1] 2-Amino-5-fluorobenzonitrile (Precursor Data). National Library of Medicine. Retrieved from [1]

-

BenchChem. (2025).[1][4][5] The Role of Fluorinated Benzylamines in Medicinal Chemistry. Retrieved from [1]

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: Fluorinated Anilines. Retrieved from [1]

Sources

- 1. (2-Amino-5-bromophenyl)(2-fluorophenyl)methanone | C13H9BrFNO | CID 73865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-Fluorobenonitrile Supplier in China [nj-finechem.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. achmem.com [achmem.com]

- 7. labfind.co.kr [labfind.co.kr]

- 8. 771572-99-7 | 2-(Aminomethyl)-4-fluoroaniline | Next Peptide [nextpeptide.com]

The Strategic Integration of Fluorinated Benzylamine Building Blocks in Modern Medicinal Chemistry: A Technical Guide

Abstract

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, with a significant percentage of newly approved small-molecule drugs featuring at least one fluorine atom.[1] Among the diverse array of fluorinated motifs, fluorinated benzylamines have emerged as particularly valuable building blocks. Their strategic deployment allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1][2] This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated benzylamine building blocks for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental choices, present detailed protocols, and explore case studies that underscore the transformative impact of these versatile scaffolds in medicinal chemistry.

The Unique Role of Fluorine in Drug Design: A Physicochemical Perspective

Fluorine's singular combination of properties makes it a powerful tool for medicinal chemists.[1] Its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows for its substitution with minimal steric perturbation.[3][4] However, as the most electronegative element, fluorine exerts a profound influence on the electronic landscape of a molecule.[3][4] This strategic introduction of fluorine can lead to a cascade of beneficial effects:

-

Modulation of Basicity (pKa): The potent electron-withdrawing nature of fluorine significantly decreases the basicity of nearby amine functionalities.[5][6][7] This reduction in pKa can alter the ionization state of a molecule at physiological pH, which in turn influences receptor interactions and cell permeability.[6]

-

Enhanced Lipophilicity: The incorporation of fluorine, particularly as a trifluoromethyl (-CF3) group, generally increases a molecule's lipophilicity (LogP).[4][6] This can improve membrane permeability and facilitate access to lipophilic binding pockets within target proteins.[6] However, excessive lipophilicity must be carefully managed to avoid off-target effects and reduced aqueous solubility.[6]

-

Improved Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[6][8][9] By strategically placing fluorine atoms at metabolically vulnerable positions, the metabolic stability of a drug candidate can be significantly enhanced, leading to an extended half-life and improved pharmacokinetic profile.[3][6][8][9]

-

Conformational Control: Fluorine can influence molecular conformation through steric and electronic effects, potentially locking the molecule into a more bioactive conformation for optimal target engagement.[5][10]

-

Enhanced Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions within a protein's active site, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity.[1][3][4]

The interplay of these factors is visually represented in the following diagram:

Caption: Impact of Fluorination on Physicochemical and Pharmacological Properties.

Synthetic Methodologies for Fluorinated Benzylamines

The synthesis of fluorinated benzylamines can be achieved through several robust and well-established methods. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the need for stereochemical control.

Reductive Amination of Fluorinated Benzaldehydes

Reductive amination is a direct and widely used method for the synthesis of primary, secondary, and tertiary amines.[2] This one-pot reaction involves the formation of an imine or iminium ion from a fluorinated benzaldehyde and an amine (or ammonia), followed by in-situ reduction with a suitable hydride reagent.[2]

Caption: General Workflow for Reductive Amination.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)benzylamine via Reductive Amination

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

-

Amine Addition: Add a solution of ammonia in methanol (e.g., 7N, 1.5 eq) to the flask. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (NaBH₄, 1.2 eq) portion-wise, ensuring the temperature remains below 10 °C. The choice of a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can be beneficial for more sensitive substrates as it selectively reduces the iminium ion.[2]

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. Quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(trifluoromethyl)benzylamine.

Gabriel Synthesis of Primary Fluorinated Benzylamines

The Gabriel synthesis is a reliable method for the preparation of primary amines, effectively circumventing the over-alkylation issues often encountered with direct alkylation methods.[2] The process involves the N-alkylation of potassium phthalimide with a fluorinated benzyl halide, followed by hydrazinolysis to release the primary amine.[2]

Caption: Simplified Synthetic Pathway to Safinamide.

Cabotegravir: An Antiretroviral Drug

Cabotegravir, an integrase strand transfer inhibitor for the treatment of HIV infection, features a fluorinated benzene ring. [11]Structure-activity relationship (SAR) studies have demonstrated the critical role of the fluorine substitution in enhancing the drug's potency. [11]

Conclusion and Future Perspectives

Fluorinated benzylamines represent a class of indispensable building blocks in modern medicinal chemistry. [2]Their strategic incorporation into drug candidates allows for the rational modulation of a wide range of physicochemical and pharmacological properties, ultimately leading to the development of safer and more effective therapeutics. As our understanding of fluorine's role in drug design continues to deepen, and as new synthetic methodologies for the preparation of these valuable scaffolds emerge, the impact of fluorinated benzylamines on the pharmaceutical landscape is set to expand even further. [2][10]The continued exploration of novel fluorinated motifs and the development of more efficient and selective fluorination techniques will undoubtedly fuel future innovations in drug discovery.

References

- Fluorine in drug discovery: Role, design and case studies. (2025). Pharmacy Journal.

- The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online.

- The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide. (2025). Benchchem.

- Applications of Fluorine in Medicinal Chemistry. (2015).

- Enantioselective Synthesis of Chiral Fluorinated Amines via Manganese-Catalyzed Asymmetric Hydrogenation. (2025).

- Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science Publishers.

- Fluorinated Building Blocks in Drug Design: Why They M

- A Comparative Analysis of Trifluoromethylated and Non-Fluorinated Benzylamines for Drug Discovery. (2025). Benchchem.

- Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. (2026). Royal Society of Chemistry.

- Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. (2026). Royal Society of Chemistry.

- Synthesis of Chiral Trifluoromethyl Benzylamines by Heterogeneous Catalytic Reductive Amination. (2016).

- Mechanochemical Synthesis of Fluorinated Imines. (2022).

- Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (n.d.).

- Asymmetric Synthesis of Fluorine-containing Compounds Using Organoc

- Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. (n.d.).

- Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. (2025). HIMS.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv.

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). PubMed.

- Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. (n.d.). ChemRxiv.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.).

- Benzylic C(sp3)–H fluorination. (2024).

- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.).

- Fluorine-containing drugs approved by the FDA in 2021. (2023). Chinese Chemical Society.

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. benthamscience.com [benthamscience.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fluorine-containing drugs approved by the FDA in 2021 [ccspublishing.org.cn]

2-(Aminomethyl)-4-fluoroaniline SMILES and InChI key

An In-Depth Technical Guide to 2-(Aminomethyl)-4-fluoroaniline

Part 1: Executive Summary & Chemical Identity

2-(Aminomethyl)-4-fluoroaniline is a specialized bifunctional building block extensively utilized in the synthesis of heterocyclic pharmacophores. Characterized by an electron-withdrawing fluorine atom at the para position and a reactive aminomethyl group at the ortho position relative to the primary aniline amine, this scaffold is a critical precursor for quinazolines , benzodiazepines , and dihydroquinazolines .

Its dual-amine functionality allows for regioselective cyclization strategies, making it indispensable in the development of kinase inhibitors (e.g., EGFR inhibitors) and histone deacetylase (HDAC) inhibitors.

Table 1: Physicochemical Identity & Identifiers

| Parameter | Data |

| IUPAC Name | 2-(Aminomethyl)-4-fluoroaniline |

| Synonyms | (2-Amino-5-fluorophenyl)methanamine; 2-Aminomethyl-4-fluorobenzenamine |

| CAS Registry Number | 771572-99-7 |

| SMILES | Nc1cc(F)ccc1CN |

| InChI String | InChI=1S/C7H9FN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4,9-10H2 |

| InChI Key | YXHQROMOUZVGCF-UHFFFAOYSA-N |

| Molecular Weight | 140.16 g/mol |

| Molecular Formula | C₇H₉FN₂ |

| Physical State | Off-white to pale yellow solid |

| Boiling Point | ~264 °C (at 760 mmHg) |

| pKa (Predicted) | ~4.5 (Aniline NH₂), ~9.5 (Benzyl NH₂) |

Part 2: Structural Analysis & Reactivity Profile

The chemical behavior of 2-(aminomethyl)-4-fluoroaniline is defined by the interplay between its three functional groups:

-

Fluorine Atom (C4): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which deactivates the aromatic ring towards electrophilic aromatic substitution but activates the C4 position for potential nucleophilic aromatic substitution (

) under extreme conditions. -

Primary Aniline Amine (C1): This amine is less basic (pKa ~4.5) due to resonance delocalization into the aromatic ring. It serves as the nucleophile in cyclization reactions, often reacting with carbonyl carbons to form imines.

-

Aminomethyl Group (C2): This is a primary aliphatic amine. It is significantly more basic (pKa ~9.5) and nucleophilic than the aniline nitrogen. In non-selective acylation reactions, this position reacts first.

Reactivity Logic: In cyclization protocols (e.g., quinazoline synthesis), the aliphatic amine often attacks an electrophile (like an aldehyde or imidate) first, followed by ring closure via the aniline nitrogen.

Part 3: Synthesis Methodology

The most robust and scalable synthetic route involves the reduction of 2-amino-5-fluorobenzonitrile . This pathway is preferred over the chloromethylation of 4-fluoroaniline due to higher regioselectivity and safety profiles.

Core Pathway: Nitrile Reduction

Reaction Logic: The nitrile group (-CN) at the ortho position is reduced to the primary amine (-CH₂NH₂) using a hydride donor. Borane-tetrahydrofuran (BH₃·THF) is selected for its chemoselectivity, avoiding over-reduction of the aromatic ring or defluorination.

Figure 1: Synthetic pathway via reduction of 2-amino-5-fluorobenzonitrile.

Detailed Experimental Protocol

Materials:

-

2-Amino-5-fluorobenzonitrile (1.0 eq)

-

Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution (2.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), 6 M

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert nitrogen atmosphere throughout.

-

Dissolution: Add 2-amino-5-fluorobenzonitrile (10 mmol) and anhydrous THF (50 mL) to the flask. Cool the solution to 0°C using an ice bath.

-

Reduction: Slowly add BH₃·THF (25 mmol, 25 mL) dropwise via a pressure-equalizing addition funnel over 20 minutes. Caution: Gas evolution (H₂) may occur.

-

Reflux: Once addition is complete, remove the ice bath and heat the reaction mixture to reflux (66°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM).

-

Quenching: Cool the mixture to 0°C. Carefully quench excess borane by the dropwise addition of MeOH (10 mL) until gas evolution ceases.

-

Hydrolysis: Add 6 M HCl (10 mL) and reflux for 1 hour to break the boron-amine complex.

-

Isolation:

-

Cool to room temperature and concentrate under reduced pressure to remove THF/MeOH.

-

Dilute the aqueous residue with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove non-basic impurities.

-

Basify the aqueous layer to pH >12 using 4 M NaOH.

-

Extract the product with Dichloromethane (DCM) (3 x 30 mL).

-

Dry combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]

-

-

Purification: The crude amine is typically pure enough for subsequent steps. If necessary, purify via recrystallization from hexane/ethyl acetate or amine-functionalized silica chromatography.

Part 4: Applications in Drug Discovery

This scaffold is a "privileged structure" for synthesizing bicyclic heterocycles. The most common application is the formation of quinazolines and 3,4-dihydroquinazolines , which are potent kinase inhibitor motifs.

Cyclization Logic: Quinazoline Synthesis

By reacting 2-(aminomethyl)-4-fluoroaniline with an orthoester or aldehyde, researchers can access the dihydroquinazoline core. Oxidation of this core yields the fully aromatic quinazoline.

Figure 2: Application of the scaffold in the synthesis of Quinazoline-based kinase inhibitors.

Key Therapeutic Areas:

-

Oncology: Synthesis of Gefitinib/Erlotinib analogs where the C6-fluorine (derived from the C4-fluorine of the starting material) modulates metabolic stability and binding affinity.

-

Epigenetics: Synthesis of benzamide-based HDAC inhibitors (e.g., Chidamide analogs) where the free amine acts as a zinc-binding group or a linker.

Part 5: Safety & Handling

Hazard Classification (GHS):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocols:

-

Engineering Controls: Always handle within a certified chemical fume hood. The free base amine may absorb CO₂ from the air; store under inert gas (Argon/Nitrogen).

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store at 2–8°C in a tightly sealed container, protected from light and moisture.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45116710, 2-(Aminomethyl)-4-fluoroaniline. Retrieved from [Link]

-

Beilstein-Institut. Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Beilstein J. Org. Chem. 2021, 17, 2698–2706. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Halogenated Benzylamines. Retrieved from [Link]

Sources

Strategic Integration of 4-Fluoroaniline Derivatives in Modern Drug Discovery

Executive Summary

The incorporation of fluorine into organic scaffolds has revolutionized medicinal chemistry, with 4-fluoroaniline and its derivatives serving as critical building blocks for high-affinity ligands. This guide examines the technical utility of the 4-fluoroaniline moiety (

Part 1: Medicinal Chemistry Rationale

The "Fluorine Effect" on Aniline Scaffolds

The strategic placement of a fluorine atom at the para-position of an aniline ring is not merely a steric choice; it is a calculated electronic modulation designed to alter the molecule's physicochemical landscape.

1. Metabolic Blockade (The Para-Oxidation Shield)

In non-fluorinated anilines, the primary metabolic clearance pathway is Cytochrome P450-mediated hydroxylation at the electron-rich para-position, leading to rapid elimination.

-

Mechanism: The C-F bond is significantly stronger (~116 kcal/mol) than the C-H bond (~99 kcal/mol), rendering the para-position resistant to oxidative attack.

-

Outcome: This "metabolic blocking" extends the half-life (

) of the drug candidate. However, researchers must be vigilant regarding oxidative defluorination , a rare but possible pathway where the fluorine is ejected, leading to reactive quinone imine intermediates (discussed in Part 4).

2. Electronic Tuning (pKa Modulation)

The high electronegativity of fluorine (3.98 Pauling scale) exerts a strong inductive effect (-I) on the aromatic ring.

-

Basicity Reduction: This withdraws electron density from the aniline nitrogen, lowering its pKa compared to unsubstituted aniline.

-

Binding Implication: A less basic nitrogen is less likely to be protonated at physiological pH, potentially improving membrane permeability (passive diffusion) while maintaining hydrogen-bond donor capability in the active site.

3. Lipophilicity and Binding

Fluorine substitution typically increases lipophilicity (

Part 2: Case Study – Kinase Inhibitors (Gefitinib)

Gefitinib (Iressa) represents the archetype of 4-fluoroaniline application. The drug features a 3-chloro-4-fluoroaniline moiety coupled to a quinazoline core.[1][2][3][4][5]

Structural Logic

-

3-Chloro substituent: Fills the hydrophobic pocket volume and creates a specific steric fit.

-

4-Fluoro substituent: Blocks metabolism and fine-tunes the electronic density of the aromatic ring to optimize

stacking interactions within the kinase hinge region.

Visualization: EGFR Signaling & Inhibition

The following diagram illustrates the downstream signaling pathways blocked by Gefitinib-class inhibitors.[5][6]

Figure 1: Mechanism of Action. Gefitinib competitively binds to the ATP pocket of EGFR, halting the Ras/MAPK and PI3K/Akt signaling cascades.[6]

Part 3: Synthetic Methodologies

The synthesis of 4-fluoroaniline derivatives often hinges on the formation of the C-N bond between the aniline nitrogen and an aryl halide (heterocycle).[7] Two primary methods are employed: Nucleophilic Aromatic Substitution (

Protocol A: Coupling (Industrial Standard for Gefitinib)

This method is preferred when the electrophile (quinazoline) is sufficiently activated by electron-withdrawing groups.

Target: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine[2][4][8]

Materials

-

Substrate: 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline (1.0 eq)

-

Reagent: 3-Chloro-4-fluoroaniline (1.1 eq)

-

Solvent: Isopropanol (i-PrOH) or Acetonitrile (MeCN)

-

Base: Potassium Carbonate (

) (Optional in i-PrOH if HCl salt formation is desired)

Step-by-Step Procedure

-

Preparation: Charge a reaction vessel with the 4-chloro-quinazoline derivative (10 g, 29.6 mmol) and isopropanol (100 mL).

-

Addition: Add 3-chloro-4-fluoroaniline (4.74 g, 32.6 mmol) in a single portion.

-

Reaction: Heat the suspension to reflux (82°C). The mixture will likely become homogeneous before a precipitate forms.

-

Monitoring: Stir at reflux for 2–4 hours. Monitor via HPLC or TLC (System: DCM/MeOH 9:1) for the disappearance of the chloro-quinazoline.

-

Work-up: Cool the mixture to ambient temperature (20-25°C).

-

Isolation: Filter the resulting solid (the hydrochloride salt of the product). Wash the cake with cold isopropanol (2 x 20 mL).

-

Free Basing (If required): Suspend the salt in water/DCM and adjust pH to >10 with 1M NaOH. Separate the organic layer, dry over

, and concentrate.

Protocol B: Buchwald-Hartwig Amination

Used for unactivated substrates where

General Conditions:

-

Catalyst:

or -

Ligand: BINAP or Xantphos[9]

-

Base:

or -

Solvent: Toluene or 1,4-Dioxane (degassed)

-

Temp: 80–110°C

Visualization: Synthetic Workflow

Figure 2: Convergent synthesis of Gefitinib via Nucleophilic Aromatic Substitution.

Part 4: Safety & Toxicology Profile

While 4-fluoroaniline derivatives are safer than their unsubstituted counterparts, they possess specific toxicological risks that must be managed during drug design.

The Quinone Imine Risk

Although fluorine blocks para-hydroxylation, metabolic "bioactivation" can still occur via oxidative defluorination .

-

Mechanism: Cytochrome P450 enzymes can attack the C-F ipso position.

-

Intermediate: This generates an unstable intermediate that eliminates fluoride (

). -

Toxic Species: The result is a reactive quinone imine , which is an electrophile capable of alkylating cellular proteins (leading to hepatotoxicity) or depleting glutathione.[10]

-

Mitigation: In drugs like Gefitinib, the addition of the 3-chloro substituent sterically hinders this defluorination pathway, stabilizing the ring further.

Comparative Data: Aniline vs. 4-Fluoroaniline

| Property | Aniline | 4-Fluoroaniline | Implication |

| pKa (Conjugate Acid) | 4.6 | 4.65 | Similar basicity; F effect is subtle on pKa compared to Cl/NO2. |

| Metabolic Fate | Rapid p-hydroxylation | p-Blocked; slow defluorination | Increased |

| Toxicity | High (Methemoglobinemia) | Moderate (Quinone Imine risk) | Requires structural stabilization (e.g., 3-Cl). |

| LogP | 0.9 | ~1.15 | Enhanced lipophilicity improves binding. |

References

-

Metabolism and bioactivation of fluoroanilines. Chemico-Biological Interactions.

-

Practical and efficient synthesis of gefitinib through selective O-alkylation. Taylor & Francis Online.

-

The Strategic Role of 3-Chloro-4-fluoroaniline in the Synthesis of Advanced Kinase Inhibitors. BenchChem Technical Guides.

-

Buchwald-Hartwig Coupling: General Procedure and Mechanism. Organic Chemistry Portal.

-

Formation of a quinoneimine intermediate of 4-fluoro-N-methylaniline. Drug Metabolism and Disposition.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. KR101114134B1 - Process for the preparation of 4-3'-chloro-4'-fluoroanilino-7-methoxy-6-3-morpholinopropoxyquinazoline - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. researchgate.net [researchgate.net]

Strategic Safety & Utilization Guide: 2-(Aminomethyl)-4-fluoroaniline

This technical guide provides a comprehensive safety and operational framework for 2-(Aminomethyl)-4-fluoroaniline , a high-value bifunctional intermediate used in medicinal chemistry.[1]

Executive Summary: The Bifunctional Scaffold

2-(Aminomethyl)-4-fluoroaniline (also known as 2-amino-5-fluorobenzylamine) is a critical "ortho-spacer" building block in drug discovery.[1] Its structure features two distinct nitrogen nucleophiles—an aromatic aniline and an aliphatic benzylamine—positioned ortho to each other.[1] This geometry is not merely a structural feature but a reactivity engine , enabling the rapid synthesis of fused heterocycles such as quinazolines , dihydroquinazolines , and benzodiazepines , which are privileged scaffolds in kinase inhibitor design.[1]

While commercially classified as an irritant, this compound possesses the toxicological hallmarks of both anilines (potential methemoglobinemia) and primary aliphatic amines (corrosivity/sensitization).[1] This guide bridges the gap between basic GHS compliance and advanced research safety.[1]

Chemical Identity & Physical Properties[2][3][4][5][6]

| Property | Specification |

| Chemical Name | 2-(Aminomethyl)-4-fluoroaniline |

| Synonyms | 2-Amino-5-fluorobenzylamine; (2-Amino-5-fluorophenyl)methanamine |

| CAS Number | 771572-99-7 |

| Molecular Formula | C₇H₉FN₂ |

| Molecular Weight | 140.16 g/mol |

| Physical State | Low-melting solid or viscous oil (dependent on purity/temperature) |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |

| Stability | Air Sensitive (Oxidation of aniline/amine moieties) |

Hazard Profiling: Mechanism & Mitigation

Standard SDSs often list generic H-codes.[1] A researcher must understand the causality behind these hazards to implement effective controls.[1]

GHS Classification & Structural Alerts

-

H302 (Harmful if swallowed): Bioavailability is high due to the lipophilic fluorinated ring.[1]

-

H315 / H319 (Skin/Eye Irritation): The aliphatic benzylamine group (

) is basic and corrosive to mucous membranes.[1] -

H332 (Harmful if inhaled): Aerosolized particulates or vapors can rapidly enter the bloodstream.[1]

The "Aniline Effect" (Expert Insight)

Although not always explicitly flagged in preliminary vendor data, aniline derivatives carry a structural alert for Methemoglobinemia .[1]

-

Mechanism: Metabolic oxidation of the aniline nitrogen can produce hydroxylamines, which oxidize ferrous hemoglobin (

) to ferric methemoglobin ( -

Warning Sign: Cyanosis (blue/grey discoloration of lips/nail beds) after exposure.[1]

-

Protocol: Treat any systemic exposure as a potential blood toxicity event until proven otherwise.[1]

Operational Protocol: Safe Handling & Storage

Engineering Controls

-

Primary Barrier: All weighing and transfer operations must occur inside a certified Chemical Fume Hood or Glovebox .[1]

-

Atmosphere: Due to the susceptibility of the electron-rich aniline ring to oxidation, store and handle under Inert Gas (Nitrogen or Argon) .[1]

Personal Protective Equipment (PPE) Matrix

-

Hand Protection:

-

Recommendation:Double-gloving is mandatory.[1]

-

Inner Layer: Nitrile (4 mil) for dexterity.[1]

-

Outer Layer: Nitrile (minimum 8 mil) or Laminate (Silver Shield) if handling solutions >1 M.[1]

-

Rationale: Anilines can permeate thin nitrile rubber.[1] Double gloving creates a sacrificial barrier and visual indicator for breaches.[1]

-

-

Respiratory: If working outside a hood (not recommended) or managing spills, use a Full-Face Respirator with ABEK-P3 filters (Organic Vapor + Ammonia/Amine + Particulate).[1]

Storage Logic[1]

-

Temperature: 2–8°C (Refrigerate).

-

Container: Amber glass (light sensitive) with a Teflon-lined cap.[1]

-

Segregation: Store away from oxidizing agents (nitrates, peroxides) and acid chlorides (violent exothermic reaction).[1]

Synthesis Utility: The Heterocycle Engine

The primary value of 2-(Aminomethyl)-4-fluoroaniline lies in its ability to undergo cyclocondensation .[1] The following workflow illustrates its application in synthesizing a Quinazoline core, a common motif in EGFR inhibitors.

Experimental Workflow (DOT Diagram)

Figure 1: Cyclocondensation pathway utilizing the ortho-diamine motif to generate bioactive heterocycles.[1]

Synthetic Tips

-

Selectivity: The aliphatic amine (benzylamine) is more nucleophilic than the aromatic aniline.[1] It will react first with electrophiles (e.g., aldehydes).[1]

-

Protection: If you need to derivatize the aniline first, you must protect the benzylamine (e.g., with Boc-anhydride) to prevent regiochemical mixtures.[1]

Emergency Response & Disposal

Exposure Decision Tree

Figure 2: Critical response pathway emphasizing the monitoring for cyanosis (aniline toxicity).[1]

Disposal Protocol

-

Classification: Hazardous Chemical Waste (Toxic/Irritant).[1]

-

Method: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]

-

Do Not: Do not flush down drains. The fluorinated ring is resistant to biodegradation and poses an environmental persistence risk.[1]

References

-

Achmem. (2024). Safety Data Sheet: 2-(Aminomethyl)-4-fluoroaniline (CAS 771572-99-7).[1][2][3][4][5] Retrieved from [1]

-

PubChem. (2025).[1] Compound Summary: 2-(Aminomethyl)-4-fluoroaniline.[1][2][3][4][5] National Library of Medicine.[1] Retrieved from [1]

-

Sigma-Aldrich. (2024).[1] SDS for 2-Fluorobenzylamine (Structural Analog). Retrieved from [1][6]

-

Apollo Scientific. (2023).[1][7] Material Safety Data Sheet: Fluorinated Anilines. Retrieved from [1]

Sources

- 1. chemscene.com [chemscene.com]

- 2. CAS 771572-99-7: 2-Amino-5-fluorobenzenemethanamine [cymitquimica.com]

- 3. achmem.com [achmem.com]

- 4. labfind.co.kr [labfind.co.kr]

- 5. 771572-99-7 | 2-(Aminomethyl)-4-fluoroaniline | Next Peptide [nextpeptide.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Strategic Imperative of Fluorine: A Technical Guide to Novel Fluorinated Scaffolds in Oncology Drug Development

Foreword: Beyond the Halogen Glow - The Rise of Fluorine as a Master Tool in Oncology

In the landscape of oncology drug development, where the attrition of promising candidates is a stark reality, medicinal chemists are in a perpetual search for tools that can predictably and potently modulate the therapeutic window. Among the elements in the chemist's arsenal, fluorine has ascended from a mere curiosity to an indispensable instrument for molecular design. Its subtle yet profound influence on the physicochemical and pharmacological properties of small molecules has made it a cornerstone of modern drug discovery, with over half of newly approved small-molecule drugs containing at least one fluorine atom.[1] This guide eschews a conventional, templated approach to present a narrative that mirrors the logic of drug discovery itself—from fundamental principles to the cutting-edge application of novel fluorinated scaffolds that are shaping the future of cancer therapeutics. As a senior application scientist, my objective is to not only present protocols but to illuminate the causality behind them, fostering a deeper understanding of how the strategic incorporation of fluorine can de-risk oncology projects and unlock new therapeutic possibilities.

I. The Fluorine Advantage: Deconstructing the Physicochemical Impact on Drug Candidates

The unique properties of the fluorine atom, stemming from its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, are the bedrock of its utility in drug design.[1][2] These characteristics translate into a suite of advantageous modifications to a drug candidate's profile.

Metabolic Fortification: The "Fluorine Shield"

One of the most celebrated roles of fluorine is its ability to enhance metabolic stability.[2][3] By replacing a metabolically labile C-H bond with a robust C-F bond, particularly at sites susceptible to oxidation by cytochrome P450 enzymes, the metabolic breakdown of a drug can be significantly hindered.[1][2] This "fluorine shield" often leads to a longer in-vivo half-life and improved bioavailability.[4] However, the mechanism extends beyond simple bond strength; fluorination can also alter the electronic properties of the molecule, potentially reducing its affinity for metabolizing enzymes.[5][6]

Fine-Tuning Bioavailability and Potency

The introduction of fluorine can profoundly influence a molecule's lipophilicity, a critical parameter for membrane permeability and oral absorption.[7] A single fluorine atom can increase lipophilicity, while trifluoromethyl groups can either increase or decrease it depending on the molecular context.[2][8] This allows for the precise tuning of a drug's ability to traverse cellular membranes and reach its target.

Furthermore, the strong electron-withdrawing nature of fluorine can modulate the acidity or basicity (pKa) of nearby functional groups.[9][10] This can have a significant impact on a compound's ionization state at physiological pH, which in turn affects its solubility, protein binding, and interactions with biological targets.[6][10]

Fluorine's influence extends to the conformational preferences of a molecule. The gauche effect, driven by the polarity of the C-F bond, can stabilize specific molecular shapes that may be more favorable for binding to a target protein, thereby enhancing potency and selectivity.[2]

II. Established Fluorinated Scaffolds in Oncology: Lessons from the Clinic

The impact of fluorine in oncology is not merely theoretical. A significant number of FDA-approved cancer drugs incorporate fluorine, demonstrating its real-world value.

-

5-Fluorouracil (5-FU): A cornerstone of chemotherapy for decades, 5-FU is a fluorinated pyrimidine analog that inhibits thymidylate synthase, a critical enzyme in DNA synthesis.[8] Its fluorination is key to its mechanism of action.

-

Dabrafenib: A potent inhibitor of BRAF V600E-mutant kinase, Dabrafenib features two fluorine atoms on an aryl ring. This fluorination contributes to its metabolic stability and potency in treating melanoma and other cancers.[11]

-

Ibrutinib: This first-in-class Bruton's tyrosine kinase (BTK) inhibitor, used in the treatment of B-cell malignancies, incorporates a 4-fluorophenoxy substituent that enhances its binding affinity and pharmacokinetic profile.[7]

These examples underscore the long-standing and continued success of incorporating fluorine into oncology drugs.

III. The New Frontier: Novel Fluorinated Scaffolds for Next-Generation Oncology Drugs

Beyond simple fluoroaromatics, the field is rapidly advancing with the development and application of more complex and novel fluorinated scaffolds. These emerging motifs offer new avenues for modulating drug properties and accessing previously "undruggable" targets.

Trifluoromethylated and Difluoromethylated Heterocycles

Heterocyclic scaffolds are ubiquitous in medicinal chemistry. The incorporation of trifluoromethyl (CF3) and difluoromethyl (CF2H) groups into these rings has become a powerful strategy.[12][13] The CF3 group is a strong electron-withdrawing group that can significantly alter the electronics of the heterocyclic ring, while the CF2H group can act as a lipophilic hydrogen bond donor.[14]

The Rise of Sulfur-Fluorine Scaffolds

-

Trifluoromethylthio (SCF3) Group: The SCF3 group is highly lipophilic and metabolically stable, making it an attractive substituent for enhancing drug-like properties.[3][15] Its incorporation can lead to improved cell permeability and bioavailability.

-

Pentafluorosulfanyl (SF5) Group: Often referred to as a "super-trifluoromethyl" group, the SF5 moiety possesses a unique octahedral geometry, high electronegativity, and exceptional lipophilicity and metabolic stability.[9][11] This emerging scaffold holds immense promise for creating novel drug candidates with superior properties.[16][17]

The following sections will provide detailed protocols for the synthesis and evaluation of these novel fluorinated scaffolds.

IV. Data-Driven Insights: Quantifying the Fluorine Advantage

The decision to incorporate fluorine into a drug candidate should be guided by empirical data. The following tables summarize the quantitative impact of fluorination on the biological activity and metabolic stability of various oncology-relevant compounds.

Table 1: Comparative Inhibitory Activity of Fluorinated vs. Non-Fluorinated Compounds

| Compound ID | Parent Scaffold | Fluorinated Analog | Target/Cell Line | IC50 (Parent) | IC50 (Fluorinated) | Fold Improvement | Reference |

| 1 | Camptothecin | 10-fluoro-camptothecin | KB-VIN (MDR) | >20,000 nM | 67.0 nM | >298 | [2] |

| 2 | Quinoline Derivative | 3'-fluoro-quinoline | MDA-MB-468 | - | 4.0 µM | - | [7] |

| 3 | Quinoline Derivative | 4'-fluoro-quinoline | MDA-MB-468 | - | 5.0 µM | - | [7] |

| 4 | Imidazolone Derivative | p-fluorocinnamide-imidazolone | HepG2 | 5.59 µM (Staurosporine) | 4.23 µM | 1.3 | [15] |

Table 2: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Indoles in Liver Microsomes

| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/kg) | Data Source |

| UT-155 | Non-fluorinated indole | 12.35 | - | [1] |

| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | [1] |

| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 (mL/min/mg) | [1] |

| 5-Fluoroindole | Fluorinated indole | 144.2 | 9.0 | [1] |

Note: The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values should be made with caution; however, the trend of increased stability with fluorination within each study is evident.[1]

V. Experimental Protocols: A Practical Guide to Synthesis and Evaluation

This section provides detailed, step-by-step methodologies for the synthesis of novel fluorinated scaffolds and for the evaluation of their biological activity.

Synthesis of a Trifluoromethylthiolated Heterocycle

Protocol 1: Promoter-Free Trifluoromethylthiolation of Indole in TFE [5]

-

Objective: To synthesize 3-(trifluoromethylthio)indole from indole using N-(trifluoromethylthio)saccharin.

-

Materials:

-

Indole

-

N-(Trifluoromethylthio)saccharin

-

2,2,2-Trifluoroethanol (TFE)

-

Reaction vial

-

Stir bar

-

Oil bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

-

Procedure:

-

To a reaction vial, add indole (0.5 mmol, 1.0 equiv) and N-(trifluoromethylthio)saccharin (0.75 mmol, 1.5 equiv).[5]

-

Add 2,2,2-trifluoroethanol (1.5 mL).[5]

-

Seal the vial and place it in a preheated oil bath at 40°C.[5]

-

Stir the reaction mixture for 12 hours.[5]

-

After completion, allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure.[5]

-

Purify the residue by silica gel column chromatography to afford the desired 3-(trifluoromethylthio)indole.[5]

-

Evaluation of Cytotoxicity: The MTT Assay

Protocol 2: MTT Assay for Determining IC50 Values [14][18]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a fluorinated compound against a cancer cell line.

-

Materials:

-

Procedure:

-

Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well in 100 µL of cell culture medium.[20]

-

Allow cells to adhere overnight in a CO2 incubator at 37°C.

-

Prepare serial dilutions of the fluorinated test compound in cell culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

Add 10 µL of the MTT stock solution to each well.[20]

-

Incubate at 37°C for 4 hours in a CO2 incubator.[20]

-

Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.[20]

-

Incubate at 37°C for 4 hours.[20]

-

Measure the absorbance at 570 nm using a microplate reader.[19]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

-

VI. Visualizing Mechanisms: Signaling Pathways and Experimental Workflows

A deep understanding of a drug's mechanism of action is paramount. The following diagrams, rendered in Graphviz, illustrate key signaling pathways targeted by fluorinated oncology drugs and a typical experimental workflow.

Signaling Pathways

Caption: The MAPK signaling pathway, frequently hyperactivated in cancer. Dabrafenib inhibits the mutated BRAF kinase.

Caption: The B-Cell Receptor (BCR) signaling pathway. Ibrutinib covalently inhibits Bruton's Tyrosine Kinase (BTK).

Experimental Workflow

Caption: A generalized workflow for the development of novel fluorinated anticancer agents.

VII. Conclusion and Future Perspectives

Fluorine has firmly established itself as a transformative element in oncology drug development. The strategic incorporation of fluorine and novel fluorinated scaffolds offers a powerful and increasingly predictable means of enhancing the potency, selectivity, and pharmacokinetic properties of anticancer agents. The continued development of innovative synthetic methodologies for introducing fluorine-containing motifs will undoubtedly expand the accessible chemical space for drug discovery. As our understanding of the nuanced effects of fluorination on biological systems deepens, we can anticipate the design of even more sophisticated and effective fluorinated therapies for cancer. This guide has provided a framework for understanding and applying these principles, with the ultimate goal of accelerating the development of the next generation of life-saving oncology drugs.

VIII. References

-

Pan, Z., et al. (2015). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. PMC. [Link]

-

Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

-

ACS Omega. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. [Link]

-

The Journal of Organic Chemistry. (2023). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. [Link]

-

NIH. (2022). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). PMC. [Link]

-

Molecules. (2022). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. [Link]

-

Sowaileh, M. F., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem. [Link]

-

King, A. K., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PMC. [Link]

-

Jiang, C.-H., et al. (2025). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv. [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Innate C-H trifluoromethylation of heterocycles. PMC. [Link]

-

Fjelbye, K., et al. (2015). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Gillis, E. P., et al. (2015). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]

-

MDPI. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. [Link]

-

ChemRxiv. (2025). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Innate C-H trifluoromethylation of heterocycles. PubMed. [Link]

-

Intel Market Research. (2025). Fluorinated Drugs Market Outlook 2025-2032. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, semisynthesis and potent cytotoxic activity of novel 10-fluorocamptothecin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of fluorinated analogues of salicylihalamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Cytotoxicity of novel fluorinated alternatives to long-chain perfluoroalkyl substances to human liver cell line and their binding capacity to human liver fatty acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. preprints.org [preprints.org]

Comprehensive Technical Guide: Physicochemical Profiling of 2-(Aminomethyl)-4-fluoroaniline

Executive Summary

2-(Aminomethyl)-4-fluoroaniline (CAS: 771572-99-7) is a highly versatile, fluorinated bifunctional building block widely utilized in the synthesis of kinase inhibitors and central nervous system (CNS) therapeutics[1]. The successful integration of this compound into drug discovery pipelines requires a rigorous understanding of its physicochemical properties—specifically its acid dissociation constants (pKa) and partition coefficient (logP). This whitepaper provides an in-depth mechanistic analysis of its ionization behavior, alongside self-validating, field-proven experimental protocols for determining these critical parameters.

Structural Analysis and Theoretical Physicochemical Profiling

Electronic Effects and Causality of Ionization (pKa)

The molecule possesses two distinct ionizable centers: an aromatic amine (aniline) and an aliphatic primary amine (benzylic). The ionization sequence is heavily dictated by intramolecular electronic effects:

-

Aliphatic Amine (pKa2 ~ 9.2): The primary aminomethyl group (-CH₂NH₂) behaves as a typical benzylic amine. At physiological pH (7.4), it is predominantly protonated, existing as an ammonium cation (-CH₂NH₃⁺).

-

Aromatic Amine (pKa1 ~ 2.5): Unsubstituted aniline typically exhibits a pKa of ~4.6. However, in 2-(Aminomethyl)-4-fluoroaniline, the aniline nitrogen is subjected to two powerful electron-withdrawing forces. First, the para-fluoro substituent exerts a strong inductive (-I) effect. Second, and more critically, the adjacent ortho-ammonium group (-CH₂NH₃⁺) exerts a massive electrostatic and inductive pull, stripping electron density away from the aniline nitrogen[2]. This causality drastically reduces the basicity of the aniline group, shifting its pKa down to approximately 2.5.

Fig 1. pH-dependent ionization states of 2-(Aminomethyl)-4-fluoroaniline.

Lipophilicity and Fluorine Substitution (logP / logD)

Fluorination generally enhances the lipophilicity of a molecule by increasing its hydrophobic surface area while minimizing polarizability. The intrinsic partition coefficient (logP) of the fully neutral free base is predicted to be ~1.0. However, because the molecule exists almost entirely as a monocation at pH 7.4, its distribution coefficient (logD₇.₄) is significantly lower, falling into the negative range.

Summary of Quantitative Data

| Property | Predicted Value | Experimental Method | Pharmacokinetic Relevance |

| pKa1 (Aniline -NH₂) | 2.5 ± 0.2 | Potentiometric Titration | Remains unprotonated and neutral at physiological pH (7.4). |

| pKa2 (Aliphatic -NH₂) | 9.2 ± 0.2 | Potentiometric Titration | Highly protonated at pH 7.4, ensuring excellent aqueous solubility. |

| logP (Neutral Form) | 1.0 ± 0.2 | Shake-Flask (OECD 107) | Optimal lipophilicity for passive membrane permeability when uncharged. |

| logD (at pH 7.4) | -0.8 ± 0.2 | Shake-Flask (Buffered) | Reflects the monocationic state; indicates potential reliance on active transport. |

Experimental Methodologies: Self-Validating Protocols

To establish absolute trustworthiness in early-phase drug development, researchers must employ standardized, self-validating assays. The following protocols are aligned with OECD guidelines.

pKa Determination via Potentiometric Titration (OECD 112)

Potentiometric titration is the gold standard for determining pKa values, relying on the continuous monitoring of pH as a function of added titrant[3]. This method is highly accurate for compounds with pKa values between 2 and 11[4].

Causality of Experimental Design: Dissolved carbon dioxide (CO₂) forms carbonic acid in water, which introduces a parasitic buffering effect that skews the titration curve. Purging the system with nitrogen gas eliminates this artifact, ensuring the inflection points belong solely to the active pharmaceutical ingredient (API)[5]. Furthermore, a 0.15 M KCl background is used to lock the ionic strength, preventing activity coefficient fluctuations during the titration[3].

Step-by-Step Protocol:

-

Calibration: Calibrate the pH electrode using standard aqueous buffers (pH 4.0, 7.0, and 10.0) immediately prior to the assay[3].

-

Sample Preparation: Dissolve exactly 1.0 mM of 2-(Aminomethyl)-4-fluoroaniline in a 0.15 M KCl aqueous solution to maintain constant ionic strength[5].

-

Deoxygenation: Place the reaction vessel on a magnetic stirrer and purge the solution with inert nitrogen gas for 15 minutes to displace dissolved CO₂[5].

-

Titration: Immerse the pH electrode. Using an automated titrator, inject 0.1 M standardized HCl to drop the pH below 2.0 (fully protonating both amines).

-

Reverse Titration: Gradually titrate the solution with 0.1 M standardized NaOH. Record the pH after each incremental addition until the pH exceeds 11.0[6].

-

Data Analysis: Plot the first derivative of the titration curve (dpH/dV). The pKa values correspond to the pH at the half-equivalence points, calculated via the Henderson-Hasselbalch equation[7].

logP Determination via the Shake-Flask Method (OECD 107)

While High-Performance Liquid Chromatography (HPLC) (OECD 117) is useful for high-throughput screening[8], the Shake-Flask method (OECD 107) remains the definitive thermodynamic standard for logP determination[9].

Causality of Experimental Design: n-Octanol and water are not perfectly immiscible; water dissolves slightly in octanol and vice versa. If the phases are not pre-saturated before the analyte is introduced, micro-volume shifts will occur during the shaking process, altering the phase ratio and invalidating the concentration calculations.

Fig 2. Step-by-step workflow for the OECD 107 Shake-Flask logP determination.

Step-by-Step Protocol:

-

Phase Pre-saturation: Stir n-octanol and HPLC-grade water together in a large vessel for 24 hours at 25°C. Allow the phases to separate completely[9].

-

Buffer Preparation: To measure the true logP (neutral species), adjust the aqueous phase to pH 11.0 using a non-interfering buffer (e.g., phosphate/NaOH). Note: To measure logD₇.₄, buffer the aqueous phase to exactly pH 7.4.

-

Analyte Introduction: Dissolve a known mass of 2-(Aminomethyl)-4-fluoroaniline into the pre-saturated aqueous phase.

-

Equilibration: Transfer equal volumes of the spiked aqueous phase and pre-saturated octanol into a glass centrifuge tube. Mechanically shake the tube at a constant 25°C for 1 hour to reach thermodynamic equilibrium[9].

-

Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions and ensure a crisp phase boundary.

-

Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the analyte in each phase using HPLC-UV (typically at 254 nm or 280 nm)[10].

-

Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in octanol to the concentration in water.

Pharmacokinetic Implications (ADME)

The physicochemical profile of 2-(Aminomethyl)-4-fluoroaniline dictates its utility in medicinal chemistry. Because its logD₇.₄ is negative (due to the protonated benzylic amine), the compound exhibits excellent aqueous solubility, making it highly suitable for oral formulations without the need for complex solubilizing excipients. However, this same monocationic state restricts passive diffusion across lipophilic barriers like the Blood-Brain Barrier (BBB). If CNS penetration is required, medicinal chemists must either mask the primary amine via prodrug strategies or rely on active transport mechanisms (e.g., LAT1 transporters) to ferry the molecule into the brain.

References

-

Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration." Source: creative-bioarray.com. URL: [Link]

-

DergiPark. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry." Source: dergipark.org.tr. URL: [Link]

-

European Chemicals Agency (ECHA). "Registration Dossier - Direct Blue 85 (OECD 107 Shake-Flask Method)." Source: europa.eu. URL: [Link]

-

EUR-Lex. "Council Directive 94/37/EC (OECD Test Guideline 112: Dissociation Constants in Water)." Source: europa.eu. URL: [Link]

-

Legislation.gov.uk. "Commission Regulation (EU) 2016/266 (OECD Test Guideline 117: HPLC Method)." Source: legislation.gov.uk. URL: [Link]

-

Massachusetts Institute of Technology (MIT). "The Potentiometric Titration of an Acid Mixture." Source: mit.edu. URL: [Link]

-

Scilit. "Estimation of water solubility and octanol/water partition coefficient of hydrophobic dyes." Source: scilit.com. URL: [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. 2-Aminobenzamide High-Purity Reagent For Research [benchchem.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. eur-lex.europa.eu [eur-lex.europa.eu]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 7. web.mit.edu [web.mit.edu]

- 8. Commission Regulation (EU) 2016/266 of 7 December 2015 amending, for the purpose of its adaptation to technical progress, Regulation (EC) No 440/2008 laying down test methods pursuant to Regulation (EC) No 1907/2006 of the European Parliament and of the Council on the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) (Text with EEA relevance) (c. 266) [legislation.gov.uk]

- 9. echa.europa.eu [echa.europa.eu]

- 10. scilit.com [scilit.com]

Chemoselective Reductive Amination of 5-Fluoro-2-Nitrobenzaldehyde: Protocols and Mechanistic Insights

Introduction & Mechanistic Challenges

5-Fluoro-2-nitrobenzaldehyde is a highly versatile, electron-deficient building block widely utilized in the synthesis of pharmaceutical pharmacophores and complex biaryl systems[1]. However, functionalizing the aldehyde moiety via reductive amination presents a profound chemoselectivity challenge. The presence of the strongly electron-withdrawing nitro group not only makes the substrate susceptible to over-reduction but also highly activates the para-positioned fluorine atom toward by the incoming amine nucleophile[2].

When this substrate is exposed to amine nucleophiles, two competing pathways emerge:

-

Imine Formation (Desired): The amine condenses with the aldehyde to form an imine/iminium intermediate, which is subsequently reduced to the target secondary or tertiary amine.

-

SNAr Pathway (Undesired): The amine attacks the C-F bond, forming a resonance-stabilized Meisenheimer complex (stabilized by the ortho-nitro group), leading to the irreversible displacement of the fluoride ion[3][4].

To favor reductive amination over SNAr, the choice of reducing agent and reaction conditions is critical. Catalytic hydrogenation (e.g., H2 with Pd/C) or strong hydrides will indiscriminately reduce the nitro group to an aniline[5][6]. Conversely, is the optimal reagent. STAB is a mild, chemoselective hydride source that operates efficiently at room temperature, thereby minimizing the thermal activation required for the competing SNAr pathway[7][8].

Mechanistic pathways: Reductive amination (blue/green) vs. competing SNAr (red/yellow).

Logical Decision Matrix for Protocol Selection

The steric bulk and nucleophilicity of the amine dictate the protocol. Primary amines readily form stable imines, allowing for a direct, one-pot reductive amination. However, sterically hindered or secondary amines form unstable iminium ions. Attempting a direct reduction often leads to the premature reduction of the unreacted aldehyde to 5-fluoro-2-nitrobenzyl alcohol. Therefore, an indirect (stepwise) protocol is required for complex amines[7].

Decision matrix for the chemoselective reductive amination of 5-fluoro-2-nitrobenzaldehyde.

Protocol 1: Direct Reductive Amination (Primary Amines)